molecular formula C23H32N4O2 B2830405 N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methoxybenzamide CAS No. 946340-84-7

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methoxybenzamide

Cat. No. B2830405
CAS RN: 946340-84-7
M. Wt: 396.535
InChI Key: KZBWWZVBOCASLB-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C23H32N4O2 and its molecular weight is 396.535. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gastrointestinal Prokinetic Activity

A study on novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, closely related to the compound , highlighted a compound with well-balanced gastrointestinal prokinetic and antiemetic activities, suggesting its potential as a new type of gastrointestinal prokinetic agent (Sakaguchi et al., 1992).

Directed Metalations in Arylselenobenzamide Derivatives

Research on the reaction of N, N-diethyl 4-(N', N'-dimethylamino)-2-phenylselenobenzamide derivatives with excess lithium diisopropylamide (LDA) produced various selenoxanthones, indicating the role of electron donation from the benzamide derivatives in directing metalation of the arylseleno group (Brennan, Donnelly, & Detty, 2003).

Antidepressant Properties from Structurally Novel Antagonists

A study on the design, synthesis, and pharmacological evaluation of 3-ethoxyquinoxalin-2-carboxamides as per the pharmacophoric requirements of 5-HT(3) receptor antagonist revealed compounds with promising antidepressant-like activity, showcasing the potential of structurally novel compounds in therapeutic applications (Mahesh et al., 2011).

Antimicrobial Agents from Thiazolidinone Derivatives

Another study synthesized novel thiazolidinone derivatives showing significant antimicrobial activity against various bacterial and fungal strains, indicating the potential of these compounds in addressing microbial diseases (Patel, Kumari, & Patel, 2012).

Synthetic Utility in Heterocyclic Compounds

Research on the synthesis of heterocyclic compounds revealed the action of methyl salicylate on some 5-aminopyrazoles, leading to various N-(1-phenyl-3-R-pyrazol-5-yl)-2-methoxybenzamides and other derivatives, illustrating the synthetic utility of such reactions in creating heterocyclic compounds with potential therapeutic applications (Daidone & Plescia, 1981).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2/c1-25(2)20-10-8-18(9-11-20)22(27-14-12-26(3)13-15-27)17-24-23(28)19-6-5-7-21(16-19)29-4/h5-11,16,22H,12-15,17H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBWWZVBOCASLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)OC)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3-methoxybenzamide

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